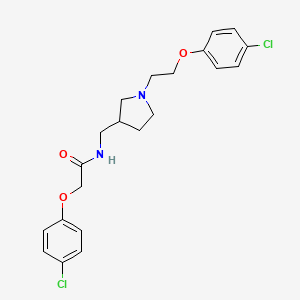

2-(4-Chlorophenoxy)-N-((1-(2-(4-chlorophenoxy)ethyl)pyrrolidin-3-yl)methyl)acetamide

CAS No.:

Cat. No.: VC13798897

Molecular Formula: C21H24Cl2N2O3

Molecular Weight: 423.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H24Cl2N2O3 |

|---|---|

| Molecular Weight | 423.3 g/mol |

| IUPAC Name | 2-(4-chlorophenoxy)-N-[[1-[2-(4-chlorophenoxy)ethyl]pyrrolidin-3-yl]methyl]acetamide |

| Standard InChI | InChI=1S/C21H24Cl2N2O3/c22-17-1-5-19(6-2-17)27-12-11-25-10-9-16(14-25)13-24-21(26)15-28-20-7-3-18(23)4-8-20/h1-8,16H,9-15H2,(H,24,26) |

| Standard InChI Key | IQFZJDLJRNUJHE-UHFFFAOYSA-N |

| SMILES | C1CN(CC1CNC(=O)COC2=CC=C(C=C2)Cl)CCOC3=CC=C(C=C3)Cl |

| Canonical SMILES | C1CN(CC1CNC(=O)COC2=CC=C(C=C2)Cl)CCOC3=CC=C(C=C3)Cl |

Introduction

Synthesis

The synthesis of complex organic molecules like 2-(4-Chlorophenoxy)-N-((1-(2-(4-chlorophenoxy)ethyl)pyrrolidin-3-yl)methyl)acetamide involves multiple steps, often starting with simpler precursors such as chlorophenol and pyrrolidine derivatives. The process may include reactions like alkylation, acylation, and nucleophilic substitution.

| Step | Reaction Type | Reagents |

|---|---|---|

| 1. Formation of Chlorophenoxy Intermediate | Nucleophilic Substitution | Chlorophenol, Ethylene Oxide |

| 2. Alkylation of Pyrrolidine | N-Alkylation | Pyrrolidine, Chlorophenoxyethyl Bromide |

| 3. Acylation | Acylation | Pyrrolidine Derivative, Acetyl Chloride |

Biological Activities and Applications

Compounds with similar structures to 2-(4-Chlorophenoxy)-N-((1-(2-(4-chlorophenoxy)ethyl)pyrrolidin-3-yl)methyl)acetamide are often explored for their potential biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The chlorophenoxy group can enhance the compound's ability to penetrate biological membranes, while the pyrrolidine ring may contribute to interactions with specific receptors or enzymes.

| Activity | Potential Application |

|---|---|

| Anticancer | Inhibition of specific enzymes involved in cancer cell proliferation. |

| Anti-inflammatory | Modulation of inflammatory pathways to reduce inflammation. |

| Neuroprotective | Protection against neurodegenerative diseases by interacting with neurotransmitter systems. |

Research Findings and Future Directions

While specific research findings on 2-(4-Chlorophenoxy)-N-((1-(2-(4-chlorophenoxy)ethyl)pyrrolidin-3-yl)methyl)acetamide are not available, studies on similar compounds suggest that they can be valuable in medicinal chemistry. Future research should focus on synthesizing this compound and evaluating its biological activities using in vitro and in vivo models. Additionally, computational studies such as molecular docking can provide insights into its potential interactions with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume